N-cycloheptyl-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Mechanism of Action
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-4-(1-piperidinylmethyl)benzamide increases the levels of GABA in the brain, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide has been shown to increase GABA levels in the brain, which can lead to a reduction in anxiety, depression, and seizures. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, and its selectivity for GABA aminotransferase may limit its usefulness in studying other enzymes involved in GABA metabolism.
Future Directions
1. Investigation of the potential therapeutic applications of N-cycloheptyl-4-(1-piperidinylmethyl)benzamide in neurodegenerative disorders such as Alzheimer's disease.
2. Further studies on the neuroprotective effects of N-cycloheptyl-4-(1-piperidinylmethyl)benzamide.
3. Development of more selective inhibitors of GABA aminotransferase.
4. Investigation of the role of GABA in other neurological and psychiatric disorders.
5. Development of novel delivery methods for N-cycloheptyl-4-(1-piperidinylmethyl)benzamide to improve its bioavailability and efficacy.
In conclusion, N-cycloheptyl-4-(1-piperidinylmethyl)benzamide is a novel compound that has shown great promise in the field of neuroscience. Its ability to increase GABA levels in the brain has potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential in future therapeutic interventions.
Scientific Research Applications
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a key neurotransmitter involved in the regulation of anxiety, depression, and seizures.
properties
IUPAC Name |
N-cycloheptyl-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(21-19-8-4-1-2-5-9-19)18-12-10-17(11-13-18)16-22-14-6-3-7-15-22/h10-13,19H,1-9,14-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDLVLUKSDUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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